molecular formula C15H11FO3 B7843423 3-Formylphenyl 2-(4-fluorophenyl)acetate

3-Formylphenyl 2-(4-fluorophenyl)acetate

Cat. No.: B7843423
M. Wt: 258.24 g/mol
InChI Key: JJWQDPSLDVWKNE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 2-(4-fluorophenyl)acetate typically involves the following steps:

  • Formation of 3-Formylphenylboronic Acid: This intermediate can be synthesized through the reaction of phenylboronic acid with formylating agents.

  • Coupling Reaction: The 3-Formylphenylboronic acid is then coupled with 4-fluorophenylboronic acid using a Suzuki-Miyaura cross-coupling reaction.

  • Hydrolysis: The resulting boronic acid derivative is hydrolyzed to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key considerations for industrial production include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to remove the formyl group, resulting in a phenyl group.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be converted to 3-(4-fluorophenyl)benzoic acid.

  • Reduction: The reduction product is 3-Formylphenyl 2-(4-fluorophenyl)ethanol.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formylphenyl 2-(4-fluorophenyl)acetate has several scientific research applications:

  • Chemistry: It serves as a synthetic intermediate in the preparation of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Formylphenyl 2-(4-fluorophenyl)acetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

3-Formylphenyl 2-(4-fluorophenyl)acetate can be compared with other similar compounds, such as:

  • 3-Formylphenylboronic Acid: Similar in structure but lacks the fluorophenyl group.

  • 4-Formylphenylboronic Acid: Similar in structure but has a different position of the formyl group.

  • 2-Fluorophenylboronic Acid: Lacks the formyl group but contains the fluorophenyl moiety.

Uniqueness: this compound is unique due to its combination of the formyl group and the fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(3-formylphenyl) 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-13-6-4-11(5-7-13)9-15(18)19-14-3-1-2-12(8-14)10-17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWQDPSLDVWKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)CC2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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